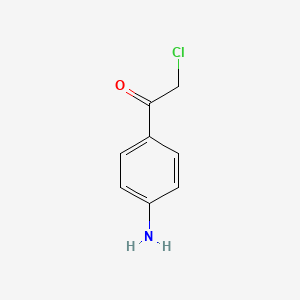

1-(4-Aminophenyl)-2-chloroethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVLUYJPOCBXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484803 | |

| Record name | 1-(4-Aminophenyl)-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2631-71-2 | |

| Record name | 1-(4-Aminophenyl)-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Aminophenyl)-2-chloroethanone: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: 1-(4-Aminophenyl)-2-chloroethanone is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. Possessing both a reactive α-chloro ketone and a nucleophilic aminophenyl group, it serves as a versatile starting material and a key intermediate for the synthesis of a wide array of heterocyclic compounds and complex molecular scaffolds. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol, analytical characterization methods, and its applications as a foundational building block in drug discovery, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-chloro-4'-aminoacetophenone, is an aromatic ketone. Its structure features a chloroacetyl group attached to a benzene ring, with an amino group at the para-position. This arrangement of functional groups is crucial to its reactivity and utility in organic synthesis.

The molecular formula for this compound is C8H8ClNO.[1][2] Its molecular weight is 169.61 g/mol .[2] The hydrochloride salt form is also commonly used to improve stability and handling, with a molecular formula of C8H9Cl2NO and a molecular weight of 206.07 g/mol .[3]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H8ClNO | [1][2] |

| Molecular Weight | 169.61 g/mol | [2] |

| CAS Number | 2631-71-2 | [1][2][4] |

| Boiling Point | 342.6 ± 17.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 161.0 ± 20.9 °C | [1] |

Synthesis and Purification

The synthesis of this compound typically involves the chlorination of its precursor, 4-aminoacetophenone. The choice of reagents and reaction conditions is critical to ensure high yield and purity, primarily by preventing side reactions such as polymerization or reactions involving the amino group.

Mechanistic Rationale

The primary synthetic route is the α-chlorination of 4-aminoacetophenone. This reaction proceeds via an enol or enolate intermediate, which then attacks a chlorinating agent. A common and effective method involves using sulfuryl chloride (SO2Cl2) in an inert solvent like dichloromethane (DCM). The amino group must be protected, often by forming the hydrochloride salt in situ, to prevent it from reacting with the chlorinating agent. This protection strategy is a cornerstone of the protocol's success, ensuring that chlorination occurs selectively at the α-carbon of the ketone.

Detailed Experimental Protocol for Synthesis

This protocol describes the synthesis from the readily available 4-aminoacetophenone.

Materials:

-

4-Aminoacetophenone

-

Concentrated Hydrochloric Acid (HCl)

-

Sulfuryl Chloride (SO2Cl2)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO3) solution (saturated)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Protection of the Amino Group: In a round-bottom flask, suspend 4-aminoacetophenone in dichloromethane (DCM). Cool the suspension in an ice bath to 0-5°C. Slowly add an equimolar amount of concentrated hydrochloric acid with stirring to form the hydrochloride salt precipitate. This step is crucial to deactivate the amine functionality towards the electrophilic chlorinating agent.

-

Chlorination: While maintaining the temperature at 0-5°C, add sulfuryl chloride (SO2Cl2) dropwise to the suspension over 30-60 minutes. The reaction is exothermic and careful temperature control is necessary to minimize side-product formation.

-

Reaction Monitoring: Allow the reaction to stir at low temperature for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Neutralization: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate (NaHCO3). This neutralizes the excess acid and HCl salt, liberating the free amine. Ensure the pH of the aqueous layer is basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene, to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

Caption: Role of the title compound as a precursor to bioactive scaffolds.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is essential.

-

Safety: The compound is classified as harmful if swallowed and may cause skin and eye irritation. [5][6]It should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Handling: Avoid creating dust. Due to its reactivity, it should not be exposed to strong oxidizing agents, strong bases, or high temperatures for prolonged periods outside of controlled reaction conditions.

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. [2]Recommended storage temperature is typically 2-8°C. [2]

Conclusion

This compound is a high-value intermediate for the pharmaceutical and chemical industries. Its dual reactivity, when properly managed, provides a robust platform for the efficient synthesis of diverse and complex molecules. Understanding its fundamental properties, synthesis, and handling is critical for any researcher aiming to leverage this powerful building block in the pursuit of novel therapeutics.

References

Sources

- 1. This compound | CAS#:2631-71-2 | Chemsrc [chemsrc.com]

- 2. 2631-71-2|this compound|BLD Pharm [bldpharm.com]

- 3. 1965309-87-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Synthesis of 1-(4-Aminophenyl)-2-chloroethanone from 4-aminoacetophenone

An In-depth Technical Guide for the

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-(4-aminophenyl)-2-chloroethanone, a valuable building block in medicinal chemistry, starting from 4-aminoacetophenone. Direct α-chlorination of the starting material is synthetically challenging due to the reactive nature of the primary amino group. This guide details a robust and reliable three-step synthetic pathway involving amine protection, α-chlorination, and subsequent deprotection. Each step is elucidated with detailed experimental protocols, mechanistic insights, and critical safety considerations, ensuring a self-validating and reproducible workflow. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide researchers with a deep understanding of the process.

Introduction: The Synthetic Challenge and Strategic Approach

This compound is a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic α-haloketone moiety, makes it a versatile precursor. However, the direct α-chlorination of 4-aminoacetophenone is fraught with complications. The primary amino group is highly nucleophilic and basic, making it susceptible to reaction with common electrophilic chlorinating agents (e.g., sulfuryl chloride, chlorine gas) and the acidic byproducts generated during the reaction.[2] This can lead to undesired side reactions, including N-chlorination, polymerization, and ring chlorination.

To circumvent these issues, a protecting group strategy is not just recommended but essential for a clean and high-yielding synthesis. This guide employs a classic and effective three-step approach:

-

Protection: The amino group of 4-aminoacetophenone is acetylated to form the much less reactive 4-acetamidoacetophenone.

-

α-Chlorination: The methyl ketone of the protected intermediate is selectively chlorinated using sulfuryl chloride to yield 2-chloro-1-(4-acetamidophenyl)ethanone.

-

Deprotection: The acetyl protecting group is removed via acid hydrolysis to furnish the final product, which is conveniently isolated as its more stable hydrochloride salt.

This strategy ensures that the α-chlorination proceeds with high regioselectivity and yield, forming the foundation of a reliable and scalable synthetic process.

Caption: High-level workflow for the three-step synthesis.

Detailed Synthetic Scheme

The complete chemical transformation is outlined below, illustrating the structures of the starting material, key intermediates, and the final product.

Caption: Detailed chemical reaction scheme for the synthesis.

Experimental Protocols and Mechanistic Discussion

This section provides self-validating, step-by-step protocols for each stage of the synthesis.

Step 1: Protection - Synthesis of 4-Acetamidoacetophenone

Causality: The acetylation of the primary amine is performed using acetic anhydride. Pyridine serves a dual role: it acts as a nucleophilic catalyst to activate the acetic anhydride and as a base to quench the acetic acid byproduct, driving the reaction to completion.[3] The resulting acetamide is significantly less nucleophilic and basic than the starting aniline, rendering it inert to the conditions of the subsequent chlorination step.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 4-Aminoacetophenone | 135.17 | 20.0 g | 0.148 | 1.0 |

| Pyridine (dried) | 79.10 | 150 mL | - | Solvent |

| Acetic Anhydride | 102.09 | 15.4 mL | 0.163 | 1.1 |

Protocol:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-aminoacetophenone (20.0 g, 0.148 mol).

-

Add dry pyridine (150 mL) and stir until the solid is fully dissolved.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add acetic anhydride (15.4 mL, 0.163 mol) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. A thick white precipitate will form.[3]

-

Monitor the reaction by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate:hexanes eluent until the starting 4-aminoacetophenone spot is no longer visible.

-

Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

-

Collect the resulting white precipitate by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 100 mL).

-

Dry the solid in a vacuum oven at 60 °C to a constant weight.

-

Yield: Typically >95%. The product is generally of high purity and can be used in the next step without further purification.

Step 2: α-Chlorination - Synthesis of 2-Chloro-1-(4-acetamidophenyl)ethanone

Causality: Sulfuryl chloride (SO₂Cl₂) is an excellent reagent for the α-chlorination of ketones.[4] It is preferred over elemental chlorine for laboratory-scale synthesis due to its ease of handling as a liquid. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by the chlorinating agent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that are easily removed from the reaction mixture. Dichloromethane (DCM) is used as an inert solvent.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 4-Acetamidoacetophenone | 177.19 | 17.7 g | 0.100 | 1.0 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Solvent |

| Sulfuryl Chloride | 134.97 | 8.1 mL | 0.100 | 1.0 |

Protocol:

-

CRITICAL SAFETY: This procedure must be performed in a certified chemical fume hood. Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water.[5][6]

-

To a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 4-acetamidoacetophenone (17.7 g, 0.100 mol).

-

Add dichloromethane (200 mL) and stir to form a suspension.

-

Cool the flask in an ice-water bath.

-

Slowly add sulfuryl chloride (8.1 mL, 0.100 mol) dropwise from the addition funnel over 45-60 minutes. Vigorous gas evolution (HCl, SO₂) will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-4 hours, or until TLC analysis (1:1 ethyl acetate:hexanes) indicates the complete consumption of the starting material.

-

Slowly and carefully pour the reaction mixture into 300 mL of ice-cold water to quench any unreacted sulfuryl chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol to yield a white or off-white solid.

Step 3: Deprotection - Synthesis of this compound Hydrochloride

Causality: The acetamide protecting group is readily cleaved under acidic conditions via hydrolysis.[7] Refluxing in aqueous hydrochloric acid provides the necessary conditions to hydrolyze the amide bond, regenerating the primary amine. The final product is isolated as its hydrochloride salt, which enhances its stability and often simplifies purification by promoting crystallization.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2-Chloro-1-(4-acetamidophenyl)ethanone | 211.64 | 10.6 g | 0.050 | 1.0 |

| Hydrochloric Acid (6M aq.) | 36.46 | 100 mL | 0.600 | 12.0 |

| Ethanol | 46.07 | 50 mL | - | Co-solvent |

Protocol:

-

In a 250 mL round-bottom flask, suspend 2-chloro-1-(4-acetamidophenyl)ethanone (10.6 g, 0.050 mol) in a mixture of 6M hydrochloric acid (100 mL) and ethanol (50 mL).

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

After the reaction is complete, cool the flask to room temperature and then further cool in an ice bath for 1-2 hours.

-

A precipitate of the hydrochloride salt should form. Collect the solid by vacuum filtration.

-

Wash the filter cake with a small amount of ice-cold ethanol (2 x 20 mL) to remove impurities.

-

Dry the product under vacuum to yield this compound hydrochloride as a stable crystalline solid.

Product Characterization

A self-validating protocol requires rigorous confirmation of the identity and purity of the products at each stage.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 4-Aminoacetophenone | 7.79 (d, 2H), 6.63 (d, 2H), 4.31 (s, broad, 2H, -NH₂), 2.49 (s, 3H, -CH₃).[8] | ~196.5, 151.0, 131.0, 127.5, 113.5, 26.0. |

| 4-Acetamidoacetophenone | ~9.9 (s, 1H, -NH), 7.9 (d, 2H), 7.6 (d, 2H), 2.55 (s, 3H, COCH₃), 2.15 (s, 3H, NHCOCH₃). | ~197.0, 142.0, 134.0, 129.5, 118.5, 26.5, 24.5. |

| This compound | 7.85 (d, 2H), 6.65 (d, 2H), 4.65 (s, 2H, -CH₂Cl), 4.1 (s, broad, 2H, -NH₂). | ~190.0, 152.0, 131.5, 128.0, 114.0, 46.0. |

Note: NMR shifts are approximate and may vary based on solvent and concentration. Data for the final product is for the free base for comparison.

Expected Physical Properties for this compound:

-

Molecular Formula: C₈H₈ClNO[9]

-

Molecular Weight: 169.61 g/mol [9]

-

Appearance: Expected to be a solid.

Safety and Hazard Management

The procedures described in this guide involve hazardous materials and require strict adherence to safety protocols.

-

Sulfuryl Chloride (SO₂Cl₂):

-

Hazards: Highly corrosive, causes severe skin and eye burns, toxic upon inhalation, and reacts violently with water, releasing toxic gases (HCl, SO₂).[5][6][10]

-

Handling: Must be handled exclusively in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber). Ensure an eyewash station and safety shower are immediately accessible.

-

Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials. Keep containers tightly closed.

-

Quenching/Disposal: Small amounts of residual reagent can be quenched by slowly adding to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or calcium hydroxide). All waste must be disposed of according to institutional and local regulations.

-

-

Hydrochloric Acid (HCl):

-

Hazards: Corrosive, causes severe skin and eye burns, and respiratory irritation.

-

Handling: Handle in a fume hood and wear standard PPE.

-

Conclusion

The synthesis of this compound from 4-aminoacetophenone is efficiently and reliably achieved through a three-step sequence involving amine protection, α-chlorination, and deprotection. This guide provides a detailed, validated workflow that addresses the inherent reactivity challenges of the substrate. By employing an acetamide protecting group, the α-chlorination with sulfuryl chloride proceeds with high selectivity. The final acid-catalyzed deprotection conveniently yields the product as a stable hydrochloride salt. This methodology is robust, scalable, and suitable for implementation in research and drug development settings.

References

-

PrepChem.com. Synthesis of p-acetamidoacetophenone. Available from: [Link]

-

Cram.com. 4-Aminoacetophenone Synthesis Lab Report. Available from: [Link]

-

ResearchGate. Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Available from: [Link]

- Google Patents. CN102924306A - Preparation method for 4-aminoacetophenone.

-

CEM Corporation. Protection and Deprotection. Available from: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfuryl Chloride. Available from: [Link]

-

To Chemistry Journal. Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). 2020;7. Available from: [Link]

- Kharasch, M.S., & Brown, H.C. (1942). U.S. Patent No. 2,302,228. Washington, DC: U.S. Patent and Trademark Office.

-

Sdfine. SULPHURYL CHLORIDE Safety Data Sheet. Available from: [Link]

- Google Patents. EP3498687A1 - Improved synthesis of monochlorinated acetophenone.

-

Chemsrc.com. This compound | CAS#:2631-71-2. Available from: [Link]

-

Angene Chemical. 2-Amino-1-(4-chlorophenyl)ethanone, HCl (CAS# 5467-71-0). Available from: [Link]

-

BuyersGuideChem. This compound suppliers and producers. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. 2022;78(Pt 11):1081-1084. Available from: [Link]

-

National Center for Biotechnology Information. 2-Chloro-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 8):o2558. Available from: [Link]

Sources

- 1. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. EP3498687A1 - Improved synthesis of monochlorinated acetophenone - Google Patents [patents.google.com]

- 5. nj.gov [nj.gov]

- 6. fishersci.com [fishersci.com]

- 7. Protection and Deprotection [cem.com]

- 8. 4-Aminoacetophenone(99-92-3) 1H NMR [m.chemicalbook.com]

- 9. This compound | CAS#:2631-71-2 | Chemsrc [chemsrc.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-Depth Technical Guide to the Chemical Structure and Characterization of 1-(4-Aminophenyl)-2-chloroethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 1-(4-Aminophenyl)-2-chloroethanone. This compound, a halogenated aminoketone, serves as a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. This document delves into the intricacies of its synthesis, addressing the challenges posed by the reactive amino group, and outlines a robust multi-step synthetic pathway. Furthermore, a detailed analysis of its expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, is presented to aid in its unambiguous identification and quality control.

Introduction: Significance and Applications

This compound, also known as 2-chloro-4'-aminoacetophenone, is a bifunctional organic molecule featuring an aromatic amine, a ketone, and an alkyl chloride. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and organic synthesis. The presence of the reactive α-chloro ketone moiety allows for facile nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and the construction of heterocyclic systems. The aminophenyl group provides a site for further derivatization, such as acylation, alkylation, or participation in coupling reactions, making it a key precursor for the synthesis of complex pharmaceutical intermediates.[1]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a benzene ring substituted with an amino group at the para-position (C4) and a 2-chloroethanone group at the C1 position.

Systematic Name: this compound Common Name: 2-chloro-4'-aminoacetophenone

The spatial arrangement of the functional groups significantly influences the molecule's reactivity. The amino group is an activating, ortho-, para-directing group, while the chloroacetyl group is a deactivating, meta-directing group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2631-71-2 | [2][3] |

| Molecular Formula | C₈H₈ClNO | [2][3] |

| Molecular Weight | 169.61 g/mol | [2] |

| Appearance | Expected to be a solid | General knowledge |

| Boiling Point | 342.6 ± 17.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| SMILES | NC1=CC=C(C=C1)C(=O)CCl | [2] |

Synthesis of this compound: A Multi-Step Approach

Direct Friedel-Crafts acylation of aniline with chloroacetyl chloride is generally unsuccessful. This is because the lone pair of electrons on the nitrogen atom of the amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[4][5] Furthermore, the amino group itself can be acylated (N-acylation) in competition with the desired ring acylation (C-acylation).[6][7]

To circumvent these issues, a protecting group strategy is employed. The amino group is first protected as an amide, which is less basic and directs acylation to the para position of the aromatic ring. The acetyl group is a common and effective protecting group for this purpose.[8] The synthesis can be logically divided into three key stages:

-

Protection: Acetylation of 4-aminoacetophenone to form N-(4-acetylphenyl)acetamide.

-

Acylation: Friedel-Crafts acylation of the protected intermediate.

-

Deprotection: Hydrolysis of the acetyl protecting group to yield the final product.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-acetylphenyl)acetamide (Protection)

This step involves the acetylation of the amino group of 4-aminoacetophenone.

-

Rationale: The acetylation of the amino group reduces its basicity and nucleophilicity, preventing it from interfering with the subsequent Friedel-Crafts acylation.[8]

-

Protocol:

-

In a round-bottom flask, dissolve 4-aminoacetophenone in a suitable solvent (e.g., water or a mixture of acetic acid and water).

-

Add sodium acetate to the solution.

-

Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

-

After the addition is complete, continue stirring for a designated period to ensure complete reaction.

-

The product, N-(4-acetylphenyl)acetamide, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Step 2: Synthesis of N-(4-(2-chloroacetyl)phenyl)acetamide (Chloroacetylation)

This is a Friedel-Crafts acylation reaction.

-

Rationale: With the amino group protected, the chloroacetyl group can be introduced onto the aromatic ring, para to the acetylamino group, via an electrophilic aromatic substitution.[9]

-

Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Cool the suspension in an ice bath.

-

Add chloroacetyl chloride dropwise to the stirred suspension.

-

To this mixture, add a solution of N-(4-acetylphenyl)acetamide in the same solvent dropwise, maintaining the low temperature.

-

After the addition, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the crude N-(4-(2-chloroacetyl)phenyl)acetamide by recrystallization.

-

Step 3: Synthesis of this compound (Deprotection)

The final step is the removal of the acetyl protecting group.

-

Rationale: Acid or base-catalyzed hydrolysis of the amide bond will regenerate the free amino group to yield the desired product.[10]

-

Protocol (Acid Hydrolysis):

-

Reflux the N-(4-(2-chloroacetyl)phenyl)acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the free amine.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

The crude this compound can be further purified by recrystallization.

-

Characterization and Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number and types of protons and their connectivity.

-

Expected Chemical Shifts (δ) in ppm:

-

Aromatic Protons: The protons on the aminophenyl ring will appear as two doublets in the aromatic region (approximately 6.5-8.0 ppm). The protons ortho to the amino group will be more shielded and appear at a lower chemical shift (upfield) compared to the protons ortho to the carbonyl group.

-

Methylene Protons (-CH₂Cl): A singlet corresponding to the two protons of the chloromethyl group will be observed, typically in the range of 4.5-5.0 ppm.

-

Amino Protons (-NH₂): A broad singlet for the two amino protons will be present, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.[11]

-

Expected Chemical Shifts (δ) in ppm:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon will appear at a characteristic downfield chemical shift, typically in the range of 190-200 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the para-substitution pattern. The carbon attached to the amino group will be shielded, while the carbon attached to the carbonyl group will be deshielded.

-

Methylene Carbon (-CH₂Cl): The carbon of the chloromethyl group will appear in the range of 45-55 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show the characteristic vibrational frequencies of the functional groups present.[12]

Table 2: Expected FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Two bands for the primary amine |

| C-H Stretch (Aromatic) | 3000-3100 | |

| C=O Stretch (Ketone) | 1670-1690 | |

| C=C Stretch (Aromatic) | 1500-1600 | |

| C-N Stretch | 1250-1350 | |

| C-Cl Stretch | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 169. Due to the presence of chlorine, an isotope peak (M+2) at m/z = 171 with approximately one-third the intensity of the M⁺ peak is expected.

-

Major Fragmentation Pathways:

Safety and Handling

This compound is classified as a hazardous substance.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[2]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[2]

-

Storage: Keep in a dark place under an inert atmosphere, at 2-8°C.[2]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. A thorough understanding of its chemical properties, a reliable synthetic route that addresses the challenges of its functional groups, and a comprehensive characterization are paramount for its effective utilization. This technical guide provides the foundational knowledge and protocols to enable researchers to synthesize, purify, and confidently identify this valuable compound.

References

- CN102924306A - Preparation method for 4-aminoacetophenone - Google P

-

Friedel-Crafts Acylation with Amides - PMC - NIH. (URL: [Link])

-

This compound | CAS#:2631-71-2 | Chemsrc. (URL: [Link])

-

Protection of Aniline Derivatives - YouTube. (URL: [Link])

-

1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (URL: [Link])

-

Methanone, (4-aminophenyl)phenyl- - the NIST WebBook. (URL: [Link])

-

FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole - ResearchGate. (URL: [Link])

-

C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Mass spectral fragmentation of aniline-1-carbon-13 | Journal of the American Chemical Society. (URL: [Link])

-

(PDF) 2-(4-Chlorophenyl)acetamide - ResearchGate. (URL: [Link])

-

Mass Spectrometry: Alpha Cleavage of Ketones - YouTube. (URL: [Link])

-

Protection of amine group. | Download Table - ResearchGate. (URL: [Link])

-

REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS - Semantic Scholar. (URL: [Link])

-

Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide - YouTube. (URL: [Link])

-

Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine - CABI Digital Library. (URL: [Link])

-

Aniline synthesis by amination (arylation) - Organic Chemistry Portal. (URL: [Link])

-

p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem. (URL: [Link])

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

-

CAS 2631-71-2 | this compound - Alchem - Alchem.Pharmtech. (URL: [Link])

-

2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (URL: [Link])

-

Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C–H Bond Amination | ACS Catalysis - ACS Publications. (URL: [Link])

- US4540815A - Process for the preparation of pure 3-acetylamino-anilines - Google P

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. (URL: [Link])

-

Mass spectral fragmentation of aniline-1-carbon-13 - American Chemical Society. (URL: [Link])

-

14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry - YouTube. (URL: [Link])

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (URL: [Link])

-

Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (URL: [Link])

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])

- CN103232339A - Preparation method of chlorinated phenylacetic acid - Google P

-

New Journal of Chemistry Supporting Information. (URL: [Link])

-

Structure Identification By 1h NMR - Structure Determination of Organic Compounds. (URL: [Link])

-

Phenylacetamide - Organic Syntheses Procedure. (URL: [Link])

-

13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... - ResearchGate. (URL: [Link])

-

3-(4-fluorophenyl)prop-2-en-1-one - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])

-

Ethanone, 2-chloro-1-[4-[4-(chloroacetyl)phenoxy]phenyl]- - Optional[13C NMR]. (URL: [Link])

- CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google P

-

Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 4. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 8. quora.com [quora.com]

- 9. 傅-克酰基化反应 [sigmaaldrich.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Reactivity of the Alpha-Chloroketone Moiety in 1-(4-aminophenyl)-2-chloroethanone

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the alpha-chloroketone moiety within the 1-(4-aminophenyl)-2-chloroethanone molecule. This compound serves as a versatile and pivotal intermediate in the synthesis of a wide array of heterocyclic systems and is of significant interest to researchers in medicinal chemistry and drug development. This document delves into the electronic and steric factors governing its reactivity, detailed mechanistic pathways of its key reactions, and robust, field-proven experimental protocols. The content is structured to provide not just procedural steps, but a deep-seated understanding of the causality behind experimental choices, empowering researchers to troubleshoot and adapt these methodologies.

Introduction: The Strategic Importance of this compound

This compound, a substituted α-chloroacetophenone, is a bifunctional molecule of considerable synthetic utility. Its importance lies in the presence of two key reactive centers: the highly electrophilic α-carbon adjacent to the carbonyl group and the nucleophilic aromatic amino group. This duality allows for a diverse range of chemical transformations, making it a valuable building block for the construction of complex molecular architectures, particularly heterocyclic scaffolds. These heterocyclic systems are prevalent in a vast number of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and central nervous system agents.[1] The strategic placement of the amino group in the para position of the phenyl ring exerts a significant electronic influence on the reactivity of the alpha-chloroketone moiety, a central theme that will be explored throughout this guide.

Structural and Electronic Landscape

The reactivity of this compound is intrinsically linked to its molecular structure and the interplay of electronic effects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2631-71-2 | |

| Molecular Formula | C₈H₈ClNO | |

| Molecular Weight | 169.61 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Storage | Keep in dark place, inert atmosphere, 2-8°C |

The key to understanding this molecule's reactivity lies in the electronic communication between the para-amino group and the α-chloroketone functionality. The amino group, being a strong electron-donating group through resonance, pushes electron density into the aromatic ring. This has a dichotomous effect on the reactivity of the alpha-chloroketone moiety.

-

Activation of the Aryl Ring: The increased electron density on the aromatic ring makes it more susceptible to electrophilic aromatic substitution, although this is not the primary focus of this guide.

-

Modulation of the Carbonyl Group's Electrophilicity: The electron-donating effect of the amino group can be transmitted through the phenyl ring to the carbonyl group, slightly reducing its electrophilicity compared to unsubstituted phenacyl chloride.

-

Influence on the α-Carbon: While the carbonyl group inductively withdraws electron density from the α-carbon, making it susceptible to nucleophilic attack, the electron-donating nature of the p-amino group can subtly mitigate this effect. However, the dominant factor for the reactivity of the α-carbon remains the powerful electron-withdrawing effect of the adjacent carbonyl and the good leaving group ability of the chloride ion.

The lone pair of electrons on the nitrogen atom of the amino group can also act as an internal nucleophile, participating in intramolecular cyclization reactions under certain conditions.

Key Reaction Pathways and Mechanistic Insights

The alpha-chloroketone moiety in this compound is a versatile handle for a variety of synthetic transformations. The most prominent of these are nucleophilic substitution at the α-carbon and cyclization reactions to form heterocycles.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is the SN2 reaction at the α-carbon. The presence of the adjacent carbonyl group significantly enhances the electrophilicity of this position, making it highly susceptible to attack by a wide range of nucleophiles.

Caption: Generalized SN2 reaction at the α-carbon.

The para-amino group, being electron-donating, can slightly decrease the rate of nucleophilic attack compared to phenacyl chlorides with electron-withdrawing substituents, by reducing the partial positive charge on the α-carbon. However, this effect is generally outweighed by the strong activation provided by the carbonyl group.

Synthesis of Heterocycles: A Gateway to Bioactive Molecules

A major application of this compound is in the synthesis of various five- and six-membered heterocyclic rings. These reactions often proceed via an initial nucleophilic substitution followed by an intramolecular cyclization.

The Hantzsch thiazole synthesis is a classic and highly reliable method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide. In the case of this compound, reaction with thiourea yields 2-amino-4-(4-aminophenyl)thiazole, a valuable scaffold in medicinal chemistry.

Caption: Hantzsch Thiazole Synthesis Workflow.

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the chloroketone. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea attacks the carbonyl carbon. The final step is a dehydration to afford the aromatic thiazole ring. The acidic conditions often employed can protonate the amino group of the starting material, which can influence the reaction rate.

Experimental Protocol: Synthesis of 2-Amino-4-(4-aminophenyl)thiazole

-

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (as solvent)

-

-

Procedure:

-

To a round-bottom flask, add this compound and thiourea.

-

Add ethanol to the flask to dissolve the reactants.

-

Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) to precipitate the product.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-(4-aminophenyl)thiazole.[2]

-

Self-Validation: The rationale for using a slight excess of thiourea is to ensure complete consumption of the limiting reagent, this compound. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The final product is precipitated by neutralizing the reaction mixture, as the thiazole derivative is typically less soluble in its neutral form.

Table 2: Spectroscopic Data for 2-Amino-4-(4-aminophenyl)thiazole

| Technique | Observed Data |

| ¹H NMR | Signals corresponding to aromatic protons, the thiazole ring proton, and the amino group protons. The chemical shifts will be influenced by the electronic nature of the substituents. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl and thiazole rings. |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching of the amino groups, C=N stretching of the thiazole ring, and aromatic C-H stretching. |

Note: Specific chemical shifts and coupling constants would be determined from the actual spectra of the synthesized compound.

The Feist-Benary synthesis provides a route to substituted furans by reacting an α-haloketone with a β-dicarbonyl compound in the presence of a base.[3][4][5] For instance, the reaction of this compound with ethyl acetoacetate can yield ethyl 2-methyl-5-(4-aminophenyl)furan-3-carboxylate.

Caption: Feist-Benary Furan Synthesis Workflow.

Mechanistic Rationale: The reaction is initiated by the deprotonation of the active methylene group of the β-dicarbonyl compound by a base to form a nucleophilic enolate. This enolate then attacks the α-carbon of the chloroketone in an SN2 fashion. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form the aromatic furan ring. The choice of base is critical; a mild base like pyridine or triethylamine is often used to avoid side reactions such as hydrolysis of the ester group.

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-(4-aminophenyl)furan-3-carboxylate

-

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Triethylamine (1.2 eq)

-

Ethanol (as solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound and ethyl acetoacetate in ethanol.

-

Slowly add triethylamine to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.[3]

-

Self-Validation: The use of a non-nucleophilic base like triethylamine is crucial to deprotonate the β-dicarbonyl compound without competing in the nucleophilic substitution step. The workup procedure is designed to remove the triethylammonium chloride salt and any unreacted starting materials.

The Favorskii rearrangement is a reaction of α-haloketones with a base to form a rearranged carboxylic acid derivative.[6][7] When this compound is treated with a strong base like sodium methoxide, it can undergo a Favorskii rearrangement to yield methyl 4-aminophenylacetate.

Caption: Favorskii Rearrangement Mechanism.

Mechanistic Rationale: The reaction proceeds through the formation of a cyclopropanone intermediate. The base abstracts a proton from the α'-carbon (the carbon of the phenyl ring attached to the carbonyl group), which is not possible in this case. Therefore, the reaction likely proceeds via a quasi-Favorskii rearrangement mechanism where the base attacks the carbonyl carbon, followed by a concerted rearrangement with the expulsion of the chloride ion. However, the presence of the electron-donating amino group might disfavor the formation of a negative charge on the aromatic ring, making the classical Favorskii rearrangement less likely. A more plausible pathway involves nucleophilic attack of the alkoxide on the carbonyl, followed by rearrangement.

Experimental Protocol: Synthesis of Methyl 4-aminophenylacetate

-

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (2.0 eq)

-

Methanol (as solvent)

-

-

Procedure:

-

Prepare a solution of sodium methoxide in methanol in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in methanol to the cooled sodium methoxide solution.

-

Allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the reaction by adding water.

-

Neutralize the solution with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

-

Self-Validation: The use of a strong base like sodium methoxide is essential for this rearrangement. The reaction is conducted at low temperature initially to control the exothermic reaction. The workup involves neutralization and extraction to isolate the ester product.

Intramolecular Reactions: The Role of the Amino Group as a Nucleophile

The presence of the nucleophilic amino group on the phenyl ring opens up the possibility of intramolecular reactions. Under basic conditions or upon heating, the amino group can potentially attack the electrophilic α-carbon, leading to the formation of a cyclic intermediate or product. The favorability of such a reaction would depend on the ring strain of the resulting cyclic system. For this compound, an intramolecular cyclization would lead to a strained four-membered ring, which is generally not favored. However, derivatization of the amino group could lead to substrates where intramolecular cyclization is a viable pathway to more complex heterocyclic systems.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The reactivity of its alpha-chloroketone moiety is dominated by nucleophilic substitution at the α-carbon, which serves as a gateway to a plethora of linear and cyclic structures. The para-amino group plays a crucial role in modulating the electronic properties of the molecule, influencing reaction rates and, in some cases, enabling unique reaction pathways. The detailed protocols and mechanistic discussions provided in this guide are intended to equip researchers with the knowledge and practical insights necessary to effectively utilize this important synthetic intermediate in their drug discovery and development endeavors.

References

- Gouda, M. A., et al. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 22-50.

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Himaja, M., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(7), 2911-2914.

- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Molbank, 2022(4), M1494.

-

ResearchGate. (n.d.). 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]

-

Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Feist–Benary synthesis. Retrieved from [Link]

-

chemeurope.com. (n.d.). Favorskii rearrangement. Retrieved from [Link]

-

YouTube. (2022, January 26). Favorskii Rearrangement [Video]. Professor Dave Explains. [Link]

-

YouTube. (2022, March 25). What is Favorskii Rearrangement ? | Basics & Problems | One Minute Chemistry [Video]. One Chemistry. [Link]

-

Semantic Scholar. (n.d.). 3.7 – The Favorskii Rearrangement. Retrieved from [Link]

Sources

Safety, handling, and storage of 1-(4-Aminophenyl)-2-chloroethanone

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 1-(4-Aminophenyl)-2-chloroethanone

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 2631-71-2) is a bifunctional organic compound of significant interest in pharmaceutical synthesis and drug development.[1] Its structure, featuring an aromatic amine and an α-chloro ketone moiety, makes it a versatile intermediate. However, these same functional groups are responsible for its considerable chemical reactivity and associated hazards.[2][3] As an α-halo ketone, it is a potent alkylating agent, and its aromatic amine group presents its own set of reactivity and toxicological considerations.[2]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols and recommendations herein are grounded in established safety principles and an understanding of the compound's chemical nature to ensure a self-validating system of laboratory safety.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of the compound's properties is essential for predicting its behavior and implementing appropriate safety controls.

| Property | Value | Source |

| CAS Number | 2631-71-2 | [4][5] |

| Molecular Formula | C₈H₈ClNO | [4][6] |

| Molecular Weight | 169.61 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Boiling Point | 342.6 ± 17.0 °C at 760 mmHg | [6] |

| Flash Point | 161.0 ± 20.9 °C | [6] |

| Density | 1.3 ± 0.1 g/cm³ | [6] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary dangers stem from its corrosive nature and acute toxicity upon ingestion.[4][5] The Globally Harmonized System (GHS) classification provides a clear summary of its intrinsic hazards.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1 (A, B, C) | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

Source: BLD Pharmatech Safety Data Sheet[4][5]

The signal word for this compound is "Danger" .[5]

Mechanistic Basis of Hazards

The high reactivity of the α-chloro ketone functional group is the primary driver of its corrosive and toxic properties. The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.[3] This reactivity allows the compound to act as a potent alkylating agent, readily reacting with biological nucleophiles such as the amine and thiol groups found in amino acids and proteins.[2] This indiscriminate alkylation can lead to rapid cell damage, disruption of enzymatic function, and tissue necrosis, explaining the severe skin and eye damage observed upon contact.[4]

Section 3: Risk Assessment and Control Hierarchy

A systematic approach to risk management is critical. The following workflow illustrates the decision-making process for safely handling this compound, prioritizing the most effective control measures.

Caption: Risk control hierarchy for handling hazardous chemicals.

Section 4: Standard Operating Procedures (SOPs)

Adherence to strict protocols is mandatory. The following procedures should be incorporated into site-specific laboratory SOPs.

Personal Protective Equipment (PPE)

Given the H314 hazard statement ("Causes severe skin burns and eye damage"), robust PPE is non-negotiable.[4]

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[4] Standard safety glasses are insufficient.

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and use proper removal technique to avoid skin contact.[4] For operations with a high risk of splash, consider double-gloving.

-

Clothing: A full-sleeved, chemical-resistant lab coat must be worn and buttoned. Ensure there is no exposed skin, particularly at the wrists.[4]

-

-

Respiratory Protection: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation.[4][7] If engineering controls are not feasible, a full-face particle respirator (type N100 US or P3 EU) is required.[4]

Handling and Dispensing Protocol

-

Preparation: Designate a specific area within a chemical fume hood for handling. Ensure an eyewash station and safety shower are immediately accessible.[7]

-

Weighing: If possible, weigh the material in a ventilated balance enclosure. If not available, weigh the smallest practical amount within the fume hood. Avoid creating dust.[8]

-

Transfers: When transferring the solid, use a spatula or scoop. For solutions, use appropriate glassware (e.g., gastight syringe, cannula) to minimize exposure.

-

Decontamination: After handling, decontaminate all surfaces with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Decontaminate and wash hands thoroughly.[4]

-

Contaminated Clothing: Immediately remove any contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes before seeking medical attention.[4]

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

Storage Conditions

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4][5]

-

Container: Keep the container tightly closed in a dry and well-ventilated area.[4][7]

-

Light: Protect from light by storing in an amber vial or in a dark location.[4][5]

The following diagram outlines the logic for ensuring proper storage.

Caption: Decision tree for proper chemical storage.

Incompatible Materials

Avoid contact with:

-

Strong Oxidizing Agents: Can lead to violent reactions.[7]

-

Strong Bases: The acidic α-hydrogen can be abstracted by strong bases, potentially initiating condensation or rearrangement reactions like the Favorskii rearrangement.[2]

-

Nucleophiles: As an alkylating agent, it will react with various nucleophiles. Store away from alcohols, amines, and thiols.

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Take the victim to a hospital immediately .[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention .[4]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting . Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[4]

Note: Always provide the Safety Data Sheet (SDS) to emergency responders and medical personnel.[4]

Spill Response

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Prevent further spread of the spill. For solid spills, avoid raising dust.

-

Absorb: Cover with a dry, inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Section 7: Waste Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste. All waste must be placed in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[4] Do not allow the product to enter drains.[4]

References

- BLD Pharmatech. (n.d.). This compound Safety Data Sheet. Retrieved from BLD Pharmatech. [URL: https://www.bldpharm.com/products/2631-71-2.html]

- ChemicalBook. (2023). 1-(4-Fluorophenyl)-2-phenyl-ethanone Chemical Safety Data Sheet. Retrieved from ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB0259619_EN.htm]

- CymitQuimica. (n.d.). 1-(4-aminophenyl)ethanone hydrochloride. Retrieved from CymitQuimica. [URL: https://www.cymitquimica.com/cas/41784-08-1]

- Fisher Scientific. (n.d.). 2-amino acetophenone Material Safety Data Sheet. Retrieved from Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC103980050]

- BLDpharm. (n.d.). This compound. Retrieved from BLDpharm. [URL: https://www.bldpharm.com/products/2631-71-2.html]

- Fisher Scientific. (n.d.). eMolecules 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride. Retrieved from Fisher Scientific. [URL: https://www.fishersci.com/shop/products/emolecules-1-4-amino-phenyl-2-chloro-ethanone-hydrochloride-5g/502147152]

- Chemsrc. (2023). This compound. Retrieved from Chemsrc. [URL: https://www.chemsrc.com/en/cas/2631-71-2_253457.html]

- Alchem Pharmtech. (n.d.). CAS 2631-71-2 | this compound. Retrieved from Alchem Pharmtech. [URL: https://www.alchem-pharmtech.com/cas-2631-71-2]

- Wikipedia. (n.d.). α-Halo ketone. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/%CE%91-Halo_ketone]

- Princeton University Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from Princeton University. [URL: https://ehs.princeton.

- AMETEK ORTEC. (n.d.). Safe Handling of Radioactive Sources. Retrieved from AMETEK ORTEC. [URL: https://www.ortec-online.com/support/library/application-notes/an34-experiments-in-nuclear-science/safe-handling-of-radioactive-sources]

- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from Safe Work Australia. [URL: https://www.safeworkaustralia.gov.

- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from Cheméo. [URL: https://www.chemeo.com/cid/74-002-3/Ethanone-1-4-chlorophenyl]

- Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005-5089. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6255314/]

- Toame, S. M., et al. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7. [URL: https://www.researchgate.net/publication/350109961_Overview_on_the_chemistry_of_1-4-substituted_aminophenyl_ethanones_PartI]

- Gemoets, H. P. L., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1547-1555. [URL: https://pubs.acs.org/doi/10.1021/jo402553a]

- ChemSafetyPro. (2018). GHS Classification Criteria for Acute Toxicity. Retrieved from ChemSafetyPro. [URL: https://www.chemsafetypro.

- Hao, L., et al. (2020). Acute feeding suppression and toxicity of raspberry ketone [4-(4-hydroxyphenyl)-2-butanone] in mice. Food and Chemical Toxicology, 143, 111512. [URL: https://pubmed.ncbi.nlm.nih.gov/32565406/]

- Patil, P. S., et al. (2008). (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2014. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960578/]

- Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bl3h9998f3bf]

Sources

- 1. CAS 41784-08-1: 1-(4-aminophenyl)ethanone hydrochloride [cymitquimica.com]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. 2631-71-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | CAS#:2631-71-2 | Chemsrc [chemsrc.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Amino-4-(4-aminophenyl)thiazole via Hantzsch Thiazole Synthesis

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-amino-4-(4-aminophenyl)thiazole through the reaction of 1-(4-aminophenyl)-2-chloroethanone with thiourea. This reaction is a classic example of the Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide will delve into the reaction mechanism, provide a detailed experimental protocol, discuss the significance of this compound in drug discovery, and outline essential safety and handling procedures.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring system is of paramount importance in the field of drug discovery and development.[1][2][3] This five-membered heterocyclic motif, containing both sulfur and nitrogen atoms, is a key pharmacophore in a wide array of therapeutic agents. Its prevalence in medicinal chemistry stems from its ability to engage in diverse biological interactions, contributing to its broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5]

The synthesis of 2-amino-4-(4-aminophenyl)thiazole is a strategic starting point for the development of novel drug candidates. The presence of two amino groups offers versatile handles for further chemical modifications, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The phenyl ring can also be readily substituted to modulate the compound's physicochemical properties and biological activity.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The reaction between this compound (an α-haloketone) and thiourea is a classic illustration of the Hantzsch thiazole synthesis.[6][7] This robust and high-yielding reaction proceeds through a well-established multi-step mechanism involving nucleophilic substitution and intramolecular cyclization.

The mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone (this compound). This results in the formation of an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring.

Figure 1: Hantzsch Thiazole Synthesis Mechanism

Applications in Drug Development

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, with several approved drugs and numerous clinical candidates incorporating this privileged structure.[2][4] The versatility of the 2-amino-4-(4-aminophenyl)thiazole molecule, with its multiple points for chemical diversification, makes it an attractive starting material for the synthesis of novel therapeutic agents.

Key therapeutic areas include:

-

Oncology: 2-Aminothiazole derivatives have shown potent inhibitory activity against various protein kinases implicated in cancer progression.[2] Dasatinib, a notable example, is a kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2]

-

Infectious Diseases: The scaffold has been extensively explored for the development of novel antibacterial, antifungal, and antiviral agents.[1][8]

-

Inflammatory Diseases: Certain 2-aminothiazole derivatives have demonstrated significant anti-inflammatory properties, making them promising candidates for the treatment of various inflammatory conditions.[1][3]

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the synthesis of 2-amino-4-(4-aminophenyl)thiazole.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| This compound | 169.61 | 10 | 1.70 g |

| Thiourea | 76.12 | 12 | 0.91 g |

| Ethanol (95%) | 46.07 | - | 50 mL |

| Sodium Bicarbonate (NaHCO₃) Solution (5% w/v) | 84.01 | - | 100 mL |

| Deionized Water | 18.02 | - | As needed |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Beakers

-

Glass stirring rod

-

pH paper or pH meter

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

Reaction Setup and Procedure

Figure 2: Experimental Workflow

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.70 g, 10 mmol) and thiourea (0.91 g, 12 mmol).

-

Solvent Addition: Add 50 mL of 95% ethanol to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling: After the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Neutralization and Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of 5% sodium bicarbonate solution while stirring.[9] A precipitate of 2-amino-4-(4-aminophenyl)thiazole should form. Check the pH of the solution to ensure it is neutral or slightly basic (pH 7-8).

-

Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water to remove any inorganic impurities.

-

Drying: Transfer the solid product to a watch glass and dry it in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification

The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a pure crystalline solid.[10]

Characterization of the Product

The identity and purity of the synthesized 2-amino-4-(4-aminophenyl)thiazole can be confirmed by various analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexane.

-

Melting Point: The melting point of the purified product should be determined and compared with the literature value.

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure of the compound. The spectrum should show characteristic peaks for the aromatic protons, the thiazole proton, and the amino protons.[11]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present in the molecule, such as N-H stretches for the amino groups and C=N and C-S stretches for the thiazole ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

-

Safety and Handling

It is imperative to follow standard laboratory safety procedures when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.

-

Reagent Handling:

-

This compound: This is a lachrymator and an irritant.[12] Avoid inhalation of dust and contact with skin and eyes. Handle with care in a fume hood.

-

Thiourea: Thiourea is harmful if swallowed or inhaled and is suspected of causing genetic defects and cancer.[13][14][15] It is also toxic to aquatic life with long-lasting effects.[15] Avoid creating dust. Use appropriate containment and personal protective equipment.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the reflux temperature is adequate. |

| Impure starting materials | Use pure, dry starting materials. | |

| Oily product | Presence of impurities | Purify the product by recrystallization. Ensure thorough washing of the crude product. |

| Difficulty in precipitation | The product is soluble in the reaction mixture | Try cooling the solution in an ice bath to induce precipitation. If necessary, partially evaporate the solvent. |

Conclusion

The Hantzsch synthesis of 2-amino-4-(4-aminophenyl)thiazole from this compound and thiourea is a reliable and efficient method for obtaining a valuable building block for drug discovery. The resulting aminothiazole derivative serves as a versatile platform for the development of novel therapeutic agents across various disease areas. By following the detailed protocol and safety guidelines outlined in this document, researchers can confidently synthesize and utilize this important chemical entity in their drug development endeavors.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

- 2-aminothiazole derivative, preparation method, and use. (n.d.).

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. [Link]

-

Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. (2014). ResearchGate. [Link]

-

Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. (2015). International Journal for Pharmaceutical Research Scholars. [Link]

-

1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. (n.d.). ResearchGate. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

-

Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021). ResearchGate. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (n.d.). ResearchGate. [Link]

-

Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. (n.d.). Journal of Organic Chemistry and Pharmaceutical Research. [Link]

-